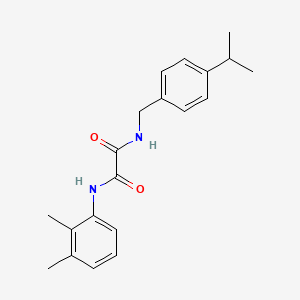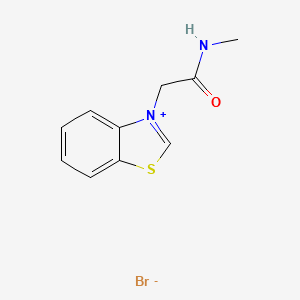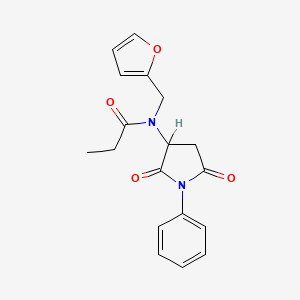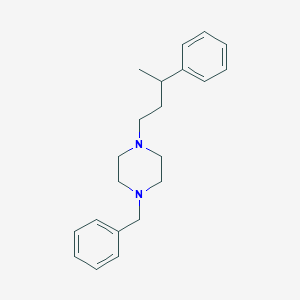![molecular formula C18H13N3 B5102891 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline](/img/structure/B5102891.png)
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrazole Isoquinoline is a bicyclic compound containing a benzene ring fused to a pyridine ring, while pyrazole is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-(1H-pyrazol-5-yl)benzaldehyde with isoquinoline under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various electrophiles and nucleophiles, such as halogens, alkyl groups, and aryl groups, under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced isoquinoline derivatives with hydrogenated functional groups.
Substitution: Substituted isoquinoline and pyrazole derivatives with new functional groups.
科学研究应用
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
作用机制
The mechanism of action of 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
1-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
1-[3-(1H-pyrazol-5-yl)phenyl]quinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
1-[3-(1H-pyrazol-5-yl)phenyl]benzene: Similar structure but with a benzene ring instead of an isoquinoline ring.
Uniqueness
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline is unique due to the combination of isoquinoline and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological or material properties .
属性
IUPAC Name |
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-7-16-13(4-1)8-10-19-18(16)15-6-3-5-14(12-15)17-9-11-20-21-17/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKIFPJIPZKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-furyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102811.png)

![5-[4-(4-NITROPHENOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5102823.png)

![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B5102862.png)


![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5102887.png)


![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)
